molecular formula C6H9NO2S B14630230 5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one CAS No. 54959-55-6

5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one

Cat. No.: B14630230
CAS No.: 54959-55-6
M. Wt: 159.21 g/mol
InChI Key: AZJRYXGLFQSATF-UHFFFAOYSA-N
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Description

5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a unique structure that includes a pyrrolidinone ring substituted with a methoxymethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxymethylthio-substituted amine with a suitable carbonyl compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern and the presence of both methoxymethylthio and pyrrolidinone functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

54959-55-6

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

5-(methylsulfanylmethoxy)-3,4-dihydropyrrol-2-one

InChI

InChI=1S/C6H9NO2S/c1-10-4-9-6-3-2-5(8)7-6/h2-4H2,1H3

InChI Key

AZJRYXGLFQSATF-UHFFFAOYSA-N

Canonical SMILES

CSCOC1=NC(=O)CC1

Origin of Product

United States

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